Cyclopentolate hydrochloride

Catalog No.
S3720534
CAS No.
60452-44-0
M.F
C17H26ClNO3
M. Wt
327.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentolate hydrochloride

CAS Number

60452-44-0

Product Name

Cyclopentolate hydrochloride

IUPAC Name

2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride

Molecular Formula

C17H26ClNO3

Molecular Weight

327.8 g/mol

InChI

InChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H

InChI Key

RHKZVMUBMXGOLL-UHFFFAOYSA-N

SMILES

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl

solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl

The exact mass of the compound Cyclopentolate hydrochloride is 327.1601214 g/mol and the complexity rating of the compound is 331. The solubility of this chemical has been described as >49.2 [ug/mL]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756706. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cyclopentolate hydrochloride is a synthetic derivative of tropic acid, classified as a muscarinic antagonist. Its chemical formula is C₁₇H₂₅NO₃·HCl, with a molecular weight of approximately 327.85 g/mol . The compound features a complex structure that includes a cyclopentyl ring and a dimethylamino group, contributing to its pharmacological effects.

As an anticholinergic drug, cyclopentolate hydrochloride primarily interacts with muscarinic acetylcholine receptors in the eye. By blocking these receptors, it inhibits the action of acetylcholine, leading to:

  • Mydriasis: Dilation of the pupil.
  • Cycloplegia: Paralysis of the ciliary muscle, preventing accommodation for near vision .

The onset of these effects occurs rapidly after topical administration, with maximal effects typically observed within 25 to 75 minutes .

Cyclopentolate hydrochloride exhibits significant biological activity as a muscarinic antagonist. Its primary actions include:

  • Inducing mydriasis and cycloplegia for diagnostic purposes.
  • Reducing secretions in various tissues, which is characteristic of anticholinergic agents.
  • Potential central nervous system effects, including drowsiness and behavioral disturbances, particularly in pediatric patients .

The synthesis of cyclopentolate hydrochloride involves multiple steps:

  • Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Esterification: The reaction between (1-hydroxycyclopentyl)(phenyl)acetic acid and N,N-dimethylethanolamine leads to the formation of cyclopentolate .
  • Hydrochloride salt formation: Cyclopentolate can be converted into its hydrochloride form by reacting it with hydrochloric acid, enhancing its solubility and stability for ophthalmic formulations .

Cyclopentolate hydrochloride is primarily used in:

  • Ophthalmology: For producing mydriasis and cycloplegia during eye examinations and surgeries.
  • Pediatric use: Commonly prescribed for children due to its relatively short duration of action compared to other agents like atropine .
  • Research: Used in studies involving anticholinergic effects and ocular pharmacology.

Studies have shown that cyclopentolate hydrochloride can interact with other medications that affect cholinergic pathways. Caution is advised when co-administering with other anticholinergics due to potential additive effects on heart rate and intraocular pressure. Adverse reactions may also include increased sensitivity to light and blurred vision following administration .

Cyclopentolate hydrochloride shares similarities with several other anticholinergic agents. Here’s a comparison highlighting its uniqueness:

CompoundMechanism of ActionDuration of ActionPrimary Use
CyclopentolateMuscarinic antagonist6-24 hoursMydriasis and cycloplegia
AtropineMuscarinic antagonist7-14 daysMydriasis; treatment for bradycardia
TropicamideMuscarinic antagonist0.5-4 hoursMydriasis; shorter duration than cyclopentolate
ScopolamineMuscarinic antagonist4-6 hoursMotion sickness; pre-anesthetic

Uniqueness: Cyclopentolate is preferred for its rapid onset and moderate duration compared to atropine, making it suitable for quick diagnostic procedures while minimizing prolonged side effects .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

327.1601214 g/mol

Monoisotopic Mass

327.1601214 g/mol

Heavy Atom Count

22

UNII

736I6971TE

Wikipedia

Cyclopentolate hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 07-27-2023

Explore Compound Types